molecular formula C7H7FN2O2 B12093914 4-Fluoro-2-methyl-3-nitroaniline

4-Fluoro-2-methyl-3-nitroaniline

Cat. No.: B12093914
M. Wt: 170.14 g/mol
InChI Key: GJHODSBFZHTEKK-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-3-nitroaniline is a fluorinated aromatic amine with a molecular formula of C7H7FN2O2 and a molecular weight of 170.14 g/mol . This compound is a solid under standard conditions and is characterized by the presence of an amine group, a nitro group, and a fluorine atom on a benzene ring, making it a versatile intermediate for various research applications. As a building block in organic synthesis, this compound is valuable for constructing more complex molecules. Fluorinated nitroanilines are key intermediates in the development of pharmaceuticals, agrochemicals, and dyestuffs . The presence of multiple functional groups allows for sequential chemical modifications; the amine group can be protected or functionalized, while the nitro group can be reduced to an amine, providing a diamino intermediate for heterocycle formation or polymer synthesis . Researchers utilize this compound in the synthesis of specialized chemicals, where its molecular structure contributes to the electronic and steric properties of the final product. Safety Information: This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It must not be used for personal, human, or veterinary drug applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methyl-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHODSBFZHTEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Design for 4 Fluoro 2 Methyl 3 Nitroaniline and Analogous Systems

Nitration Strategies for Fluoroaniline (B8554772) Precursors

The introduction of a nitro group onto a fluoroaniline derivative is a critical step in the synthesis of 4-fluoro-2-methyl-3-nitroaniline. This is typically achieved through electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Electrophilic Aromatic Nitration Mechanisms

The nitration of aniline (B41778) and its derivatives proceeds through an electrophilic aromatic substitution (EAS) mechanism. brainly.compearson.com The core of this process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺). brainly.commasterorganicchemistry.com This is typically formed by the reaction of concentrated nitric acid with a stronger acid, most commonly sulfuric acid. brainly.comyoutube.comyoutube.com

The mechanism can be summarized in the following steps:

Generation of the Nitronium Ion: Nitric acid is protonated by sulfuric acid, which then loses a molecule of water to form the highly reactive nitronium ion. masterorganicchemistry.comyoutube.com

Electrophilic Attack: The electron-rich aromatic ring of the aniline precursor attacks the nitronium ion. This step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. brainly.commasterorganicchemistry.com

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaniline product. masterorganicchemistry.com

The amino group (-NH₂) of aniline is a strong activating group and directs incoming electrophiles to the ortho and para positions. youtube.com However, under the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. masterorganicchemistry.com This can lead to a mixture of products, including a significant amount of the meta-isomer. youtube.com

Controlled Reaction Conditions for Regioselectivity

Achieving the desired regioselectivity, specifically the synthesis of this compound, requires careful control of reaction conditions. The directing effects of the substituents already present on the aromatic ring—the fluorine atom, the methyl group, and the amino group—play a crucial role.

To circumvent the issue of anilinium ion formation and favor ortho/para substitution, the amino group is often protected before nitration. rsc.org Acetylation to form an acetanilide (B955) derivative is a common strategy. youtube.comrsc.org The acetyl group is still an ortho, para-director but is less activating than the amino group, which can help to prevent multiple nitrations and oxidation side reactions. rsc.org After the nitration step, the acetyl group can be removed by hydrolysis to regenerate the amino group. rsc.org

For the synthesis of this compound from 4-fluoro-2-methylaniline, the directing effects of the fluorine (ortho, para-directing but deactivating), methyl (ortho, para-directing and activating), and amino (or protected amino) groups must be considered. The nitration of N-(2-methylphenyl)succinimide, for instance, has been shown to yield a mixture of products, including 2-methyl-3-nitroaniline (B147196) and 2-methyl-5-nitroaniline, demonstrating the influence of the alkyl group on regioselectivity. ulisboa.pt Similarly, the nitration of 4-methylacetanilide is strongly directed by the activating effect of the acetamido group to the ortho position, yielding predominantly 4-methyl-2-nitroaniline. ulisboa.pt In the case of N-(4-methylphenyl)succinimide, the less activating succinimide (B58015) group allows the methyl group to exert greater control, leading to a high yield of 4-methyl-3-nitroaniline. ulisboa.pt

Maintaining low temperatures, typically between 0-5°C, during the addition of the nitrating agent is crucial to control the reaction rate and minimize side reactions. rsc.orgprepchem.com

Anhydrous Systems in Nitration Processes

The use of anhydrous or substantially anhydrous conditions can influence the outcome of nitration reactions. Anhydrous nitric acid itself can be used, but it is a slow-acting electrophile with less reactive aromatic compounds. masterorganicchemistry.com The presence of a strong acid like sulfuric acid is generally required to generate the nitronium ion. masterorganicchemistry.com

Alternative nitrating systems that operate under anhydrous or near-anhydrous conditions have been developed. A mixture of a metal nitrate (B79036), such as sodium nitrate, and a substantially anhydrous Friedel-Crafts metal halide like aluminum chloride can be used for nitration. google.com Another approach involves reacting concentrated nitric acid with an anhydride (B1165640), such as acetic anhydride, in the absence of an organic solvent to generate an acylated nitrate intermediate, which then nitrates the aromatic compound. google.com This method avoids the need for strong mineral acids like sulfuric acid.

Process Optimization for Enhanced Yields

Optimizing the reaction parameters is essential for maximizing the yield of the desired product and ensuring process safety. Key factors to consider include:

Temperature: As mentioned, maintaining low temperatures is critical for controlling the exothermic nitration reaction. rsc.orgresearchgate.net

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion of the starting material. researchgate.net

Concentration of Reagents: The concentration of nitric acid and any co-acids influences the rate of reaction and the formation of the nitronium ion. researchgate.netfrontiersin.org

Molar Ratios: The stoichiometry of the reactants, particularly the ratio of the nitrating agent to the aromatic substrate, is a determining factor in the reaction's outcome. frontiersin.org

Continuous flow reactors, such as microchannel reactors, offer a promising approach for optimizing nitration processes. google.comnih.gov These systems provide excellent heat and mass transfer, allowing for precise control over reaction parameters and enhancing safety, especially for highly exothermic reactions. beilstein-journals.org Kinetic modeling can be employed in these systems to understand the reaction mechanism better and to predict optimal conditions for maximizing yield and throughput. beilstein-journals.org For example, a study on the continuous-flow nitration of o-xylene (B151617) demonstrated that optimizing parameters like temperature, acid ratios, and residence time led to a product yield of 94.1% with a high throughput. nih.gov

Alternative Synthetic Pathways for Substituted Nitroanilines

While direct nitration is a common method, other synthetic routes to substituted nitroanilines exist. One major alternative involves the reduction of dinitro or other nitro-substituted aromatic compounds. For instance, many aniline derivatives are prepared by the nitration of a substituted aromatic compound followed by the reduction of the nitro group. wikipedia.org

Another strategy is nucleophilic aromatic substitution (SNAr). In this approach, a halogen on an activated aromatic ring (e.g., a nitro-substituted halobenzene) is displaced by an amine. For example, 2-nitroaniline (B44862) can be produced commercially by reacting 2-nitrochlorobenzene with ammonia. chempanda.com Similarly, 4-fluoro-3-nitroaniline (B182485) can be reacted with various amines, such as methylamine (B109427) or morpholine, to replace the fluorine atom and produce different N-substituted nitro-p-phenylenediamines. google.com

Ring transformation reactions also offer a novel route to nitroanilines. For example, dinitropyridone can react with ketones in the presence of an ammonium (B1175870) source to yield various substituted 4-nitroanilines. researchgate.net

Green Chemistry Principles in the Synthesis of Fluoro-Nitroaromatics

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edu In the context of synthesizing fluoro-nitroaromatics, several principles are particularly relevant.

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. yale.edu Optimizing reactions for high yield and selectivity, as discussed in section 2.1.4, directly contributes to this principle by minimizing the formation of unwanted byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods are superior to stoichiometric ones in this regard. acs.org

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances with little or no toxicity. skpharmteco.com Traditional nitration using a mixture of nitric and sulfuric acids generates large amounts of acidic waste. Developing alternative, cleaner nitrating systems is a key goal.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or made unnecessary. yale.edu Research into solvent-free reactions or the use of more environmentally benign solvents, such as ionic liquids or even water, is an active area of green chemistry. researchgate.netrsc.org For example, regioselective nitration of aromatic compounds has been demonstrated in an aqueous solution of sodium dodecylsulfate and dilute nitric acid. rsc.org

Design for Energy Efficiency: Energy requirements should be minimized. yale.edu Microwave-assisted and ultrasound-assisted reactions can often accelerate reaction rates and reduce energy consumption compared to conventional heating. researchgate.net

Use of Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. acs.org The development of solid acid catalysts, such as zeolites or supported metal oxides, for nitration reactions is a significant step towards greener processes. researchgate.netrsc.org These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying work-up procedures. rsc.org

By applying these principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally friendly.

Advanced Chemical Transformations and Reaction Mechanisms of 4 Fluoro 2 Methyl 3 Nitroaniline

Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group in 4-fluoro-2-methyl-3-nitroaniline makes it susceptible to reductive transformations, which are fundamental in the synthesis of various derivatives.

Reductive Transformations to Amino Derivatives

The reduction of the nitro group to an amino group is a pivotal reaction, leading to the formation of 4-fluoro-2-methylbenzene-1,3-diamine. This diamine is a versatile precursor for the synthesis of heterocyclic compounds and other functionalized molecules. This transformation can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and the clean nature of the reaction, which typically yields water as the only byproduct. researchgate.net For the selective hydrogenation of halogenated nitroaromatics like this compound, careful selection of the catalyst, solvent, and reaction conditions is crucial to prevent the undesired hydrodefluorination. researchgate.net

Palladium on carbon (Pd/C) is a commonly used catalyst for such reductions. The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. The pressure of hydrogen gas and the reaction temperature are key parameters that can be adjusted to optimize the reaction rate and selectivity.

Table 1: Typical Conditions for Catalytic Hydrogenation of Substituted Nitroanilines

ParameterCondition
Substrate This compound
Catalyst 5-10% Palladium on Carbon (Pd/C)
Solvent Ethanol, Methanol
Hydrogen Pressure 1-5 atm
Temperature Room Temperature to 50°C
Product 4-Fluoro-2-methylbenzene-1,3-diamine

The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and molecular hydrogen onto the surface of the palladium catalyst. The H-H bond in hydrogen is weakened, and the hydrogen atoms are transferred to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine (B1172632) intermediates, which are rapidly reduced to the corresponding amine.

Chemical reduction provides an alternative to catalytic hydrogenation and is particularly useful when certain functional groups are sensitive to catalytic conditions. Stannous chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid, is a classic and effective reagent for the reduction of aromatic nitro compounds. researchgate.net

The reaction is typically performed in a protic solvent like ethanol or acetic acid. The stannous chloride acts as the reducing agent, being oxidized from Sn(II) to Sn(IV) in the process. An excess of the reducing agent is generally used to ensure complete conversion of the nitro group.

Table 2: General Conditions for Stannous Chloride Reduction

ParameterCondition
Substrate This compound
Reagent Stannous chloride dihydrate (SnCl₂·2H₂O)
Solvent Ethanol, Hydrochloric Acid
Temperature Room Temperature to Reflux
Product 4-Fluoro-2-methylbenzene-1,3-diamine

The reaction mechanism involves the transfer of electrons from Sn(II) to the nitro group, followed by protonation by the acidic solvent. This process is repeated until the nitro group is fully reduced to an amine. In some cases, the reaction of a substituted nitroaniline, such as 2-methyl-3-nitroaniline (B147196), with stannous chloride can lead to cyclization products like indazoles. researchgate.net

Reactivity of the Amine Functionality

The primary amino group in this compound is a nucleophilic center and can undergo a variety of reactions, including acylation, amidation, N-alkylation, and other substitution reactions.

Acylation and Amidation Reactions

The amino group of this compound can be readily acylated to form the corresponding amide. Acetylation, the introduction of an acetyl group, is a common acylation reaction that can be used to protect the amine functionality or to introduce a new functional group. libretexts.org This reaction is typically carried out using acetylating agents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base or an acid catalyst. libretexts.org

Table 3: Typical Conditions for N-Acetylation of Substituted Anilines

ParameterCondition
Substrate This compound
Reagent Acetic anhydride or Acetyl chloride
Solvent Acetic acid, Water, or an inert solvent
Catalyst/Base Sodium acetate (B1210297) or Pyridine
Temperature Room Temperature to 50°C
Product N-(4-fluoro-2-methyl-3-nitrophenyl)acetamide

The reaction with acetic anhydride often involves dissolving the aniline (B41778) in acetic acid, followed by the addition of acetic anhydride. libretexts.org Alternatively, the Schotten-Baumann reaction conditions can be employed, where acetyl chloride is added to the aniline in the presence of an aqueous base. The resulting amide is typically a stable, crystalline solid that can be easily purified.

N-Alkylation and N-Substitution Reactions

The nitrogen atom of the amino group in this compound can be alkylated to form secondary or tertiary amines. N-alkylation introduces an alkyl group onto the nitrogen atom, which can significantly alter the chemical and physical properties of the molecule. These reactions are typically performed using alkylating agents such as alkyl halides or sulfates in the presence of a base to neutralize the acid formed during the reaction. psu.edu

A specific example is the N-methylation of the closely related 4-fluoro-3-nitroaniline (B182485) using formaldehyde (B43269) as the methylating agent in the presence of sulfuric acid. google.com This method can be adapted for the N-methylation of this compound.

Table 4: Conditions for N-Methylation of a Substituted Aniline

ParameterCondition
Substrate This compound
Reagent Formaldehyde or Paraformaldehyde
Solvent Sulfuric Acid
Temperature 20-60°C
Product 4-Fluoro-N,2-dimethyl-3-nitroaniline

The reaction involves the formation of a Schiff base between the aniline and formaldehyde, which is then reduced in situ. The control of reaction conditions, such as temperature and the stoichiometry of the reagents, is important to avoid the formation of dialkylated byproducts. psu.edugoogle.com Other N-substitution reactions can also be carried out to introduce different functional groups onto the nitrogen atom, further expanding the synthetic utility of this compound.

Condensation Reactions and Schiff Base Formation

The primary aromatic amine functionality in this compound is a key reactive site for condensation reactions, particularly with aldehydes and ketones, to form Schiff bases, also known as imines or azomethines. This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond (-C=N-). isca.in The formation of these compounds is significant as Schiff bases are versatile intermediates in organic synthesis and have applications in various fields, including medicinal chemistry and material science. researchgate.netnih.gov

The general mechanism involves the nucleophilic addition of the aniline's amino group to a carbonyl compound, forming a hemiaminal intermediate, which then loses a water molecule to form the imine. isca.in For instance, the condensation of the closely related 2-methyl-3-nitroaniline with 5-nitrothiophene-2-carbaldehyde has been reported to produce the corresponding Schiff base, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. nih.gov This demonstrates the availability of the amino group in the 2-methyl-3-nitroaniline core for this type of transformation. The reaction is often carried out by refluxing the reactants in a suitable solvent like ethanol. jocpr.comorientjchem.org

Table 1: Example of Schiff Base Formation with a Related Aniline
Aniline ReactantCarbonyl ReactantResulting Schiff Base ProductReference
2-Methyl-3-nitroaniline5-Nitrothiophene-2-carbaldehyde2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Pathways at the Aromatic Ring

The benzene (B151609) ring of this compound is substituted with groups that have competing electronic effects, influencing its susceptibility to both electrophilic and nucleophilic aromatic substitution.

Amino (-NH₂) group: A strong activating group that directs incoming electrophiles to the ortho and para positions. chegg.com

Methyl (-CH₃) group: A weak activating group, also directing ortho and para.

Nitro (-NO₂) group: A strong deactivating group that directs incoming electrophiles to the meta position. chegg.com

Fluoro (-F) group: A weak deactivating group due to its high electronegativity (inductive effect), but it directs ortho and para due to its ability to donate a lone pair of electrons (resonance effect). chegg.comchegg.com

For electrophilic aromatic substitution (SₑAr) , the powerful activating effect of the amino group is expected to dominate. wikipedia.org It directs incoming electrophiles to the C5 (ortho) and C1 (para) positions. However, the positions are sterically hindered by the adjacent methyl and nitro groups, which can complicate the reaction and affect product distribution. Typical electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. wikipedia.orgmasterorganicchemistry.com

For nucleophilic aromatic substitution (SₙAr) , the ring is highly susceptible. The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the C-F bond towards nucleophilic attack. libretexts.orglibretexts.org This makes the displacement of the fluoride (B91410) ion a primary reaction pathway for this molecule.

Nucleophilic Aromatic Substitution (SₙAr) via Meisenheimer Complex Intermediates

The most prominent reaction pathway for this compound is nucleophilic aromatic substitution (SₙAr) at the C4 position, leading to the displacement of the fluorine atom. This reaction proceeds via a well-established addition-elimination mechanism. libretexts.org

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the fluorine. This step is facilitated by the presence of the strongly electron-withdrawing nitro group at the ortho position (C3). The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The negative charge in this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization. libretexts.orglibretexts.org The formation of this stable intermediate is the key to the feasibility of the SₙAr reaction. wikipedia.org

In the second, typically fast, step of the mechanism, the aromaticity is restored by the elimination of the leaving group, which in this case is the highly electronegative fluoride ion (F⁻). Fluorine is an excellent leaving group in SₙAr reactions, further favoring this pathway. nih.gov A wide variety of nucleophiles can be employed, including amines, alkoxides, and thiolates, allowing for the synthesis of a diverse range of derivatives. google.combeilstein-journals.org

Table 2: Representative Nucleophilic Aromatic Substitution (SₙAr) Reactions on an Analogous Compound (4-Fluoro-3-nitroaniline)
ReactantNucleophileReaction ConditionsProductReference
4-Fluoro-3-nitroanilineMethylamine (B109427) (40% aq. solution)70-80°CN¹-Methyl-2-nitro-1,4-benzenediamine google.com
4-Fluoro-3-nitroanilinePyrrolidineReflux in Ethanol-Water (1:1)4-Pyrrolidin-1-yl-3-nitroaniline google.com
4-Fluoro-3-nitroanilineMorpholineReflux in Water4-Morpholino-3-nitroaniline google.com
4-Fluoro-3-nitroanilineEthylene (B1197577) oxide70-80°C in Water2-(4-Amino-2-nitrophenylamino)ethanol google.com

Functional Group Interconversions and Derivatization

Beyond reactions involving the aromatic ring itself, the functional groups of this compound offer numerous opportunities for derivatization. These interconversions allow for the synthesis of a wide array of new compounds.

Reactions involving the Amino Group: The primary amine is readily derivatized. For instance, N-alkylation can be achieved. A patented method for the methylation of the related 4-fluoro-3-nitroaniline uses formaldehyde in sulfuric acid to produce 4-fluoro-N-methyl-3-nitroaniline. google.com Other alkylating agents, such as ethylene oxide, can be used to introduce hydroxyethyl (B10761427) groups onto the nitrogen atom. google.com Acylation with acyl chlorides or anhydrides is also a standard transformation for anilines.

Reactions involving the Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group under various conditions, such as catalytic hydrogenation or using reducing agents like tin(II) chloride in hydrochloric acid. The reduction of the nitro group in this compound would yield 4-fluoro-2-methylbenzene-1,3-diamine, a potentially useful building block for heterocyclic synthesis.

Reactions involving the Fluoro Group: As detailed in section 3.3.1, the displacement of the fluorine atom via SₙAr is a major pathway for derivatization, allowing the introduction of a wide range of oxygen, nitrogen, and sulfur-based nucleophiles. google.combeilstein-journals.org

Table 3: Examples of Functional Group Interconversion and Derivatization
Starting MaterialReagent(s)Functional Group TransformedProductReference
4-Fluoro-3-nitroanilineFormaldehyde, Sulfuric AcidAmino Group (N-Methylation)4-Fluoro-N-methyl-3-nitroaniline google.com
4-Fluoro-3-nitroanilineEthylene oxideAmino Group (N-Hydroxyethylation)2-((4-fluoro-3-nitrophenyl)amino)ethan-1-ol google.com
p-ToluidineNitric Acid, Sulfuric AcidAromatic Ring (Nitration)4-Methyl-3-nitroaniline prepchem.com
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneVarious N, O, S nucleophilesFluoro Group (SₙAr)Substituted 5-nitro-1-(pentafluorosulfanyl)benzenes beilstein-journals.org

Spectroscopic and Advanced Characterization Techniques for 4 Fluoro 2 Methyl 3 Nitroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 4-Fluoro-2-methyl-3-nitroaniline. It offers detailed insights into the chemical environment of each proton and carbon atom within the molecule.

In the ¹H NMR spectrum of the related compound 2-Methyl-3-nitroaniline (B147196), distinct signals corresponding to the aromatic protons, the amine group, and the methyl group are observed. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating amino and methyl groups. For instance, in a DMSO solvent, the aromatic protons appear as a triplet and two doublets between 6.88 and 7.07 ppm, the amine protons as a singlet at 5.54 ppm, and the methyl protons as a singlet at 2.07 ppm. rsc.orgchemicalbook.com

Similarly, the ¹³C NMR spectrum provides information on the carbon framework. For 2-Methyl-3-nitroaniline in DMSO, the carbon signals appear at specific chemical shifts, confirming the molecular structure. rsc.org The chemical shifts for the aromatic carbons range from 111.00 to 151.98 ppm, while the methyl carbon appears at 12.88 ppm. rsc.org

For a definitive assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. COSY spectra establish proton-proton coupling networks, while HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignments.

Table 1: Representative ¹H NMR Spectral Data for a Related Compound

Compound Proton Chemical Shift (ppm) Solvent
2-Methyl-3-nitroanilineAromatic7.07 (t), 6.93 (d), 6.88 (d)DMSO
Amine (NH₂)5.54 (s)DMSO
Methyl (CH₃)2.07 (s)DMSO

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound by detecting their unique vibrational frequencies.

The IR spectrum of this compound and its analogs exhibits distinct absorption bands that are signatures of the amino (NH₂) and nitro (NO₂) groups. The N-H stretching vibrations of the primary amine are typically observed as a pair of bands in the region of 3300–3500 cm⁻¹. The nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch and a symmetric stretch, typically appearing around 1520-1525 cm⁻¹ and 1345 cm⁻¹, respectively. Additionally, a band corresponding to the C-F stretch can be observed. chemicalbook.com

Table 2: Key IR Absorption Bands for Related Nitroaniline Compounds

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amino (NH₂)N-H Stretch3300 - 3500
Nitro (NO₂)Asymmetric Stretch1520 - 1525
Nitro (NO₂)Symmetric Stretch1345
Carbon-FluorineC-F Stretch~1220

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elemental composition of this compound. It also provides valuable information about the compound's fragmentation patterns under ionization.

In a typical mass spectrum, the molecular ion peak [M]⁺ corresponding to the exact mass of the molecule is observed. For a related compound, 4-fluoro-3-nitroaniline (B182485), the molecular weight is 156.11 g/mol . nih.gov The fragmentation pattern often involves the loss of the nitro group (NO₂), leading to a significant fragment ion. The relative intensities of the fragment ions can sometimes be used to differentiate between isomers.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecule and its fragments, further confirming its identity.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

Single Crystal X-ray Crystallography

Single crystal X-ray crystallography allows for the complete determination of the molecular structure. For instance, a derivative, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, was found to crystallize in the orthorhombic space group P2₁2₁2₁. nih.gov In this molecule, the benzene (B151609) and thiophene (B33073) rings are twisted relative to each other. nih.gov The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds, forming chains, and weak π–π stacking interactions. nih.gov

In another related compound, 4-Fluoro-N-methyl-N-nitroaniline, the molecules are composed of a nitramine group twisted with respect to the aromatic ring. iucr.org The crystal packing is characterized by C—H⋯F and C—H⋯O hydrogen bonds. iucr.org

Table 3: Crystallographic Data for a Derivative of this compound

Parameter 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.9529 (3)
b (Å)11.4589 (4)
c (Å)13.9213 (5)
α (°)90
β (°)90
γ (°)90

Variable-Temperature X-ray Diffraction Studies of Analogues

Variable-temperature X-ray diffraction studies on analogous compounds, such as m-nitroaniline, have revealed interesting phase transitions and dynamic behaviors in the solid state. researchgate.netnih.gov These studies show that changes in temperature can lead to alterations in lattice parameters and molecular packing. For m-nitroaniline, a glass transition was observed around 130 K, and at higher temperatures (above 340 K), the crystal exhibited increased plasticity. researchgate.netnih.gov Such studies on this compound could provide insights into its thermal stability and potential polymorphic forms.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within the crystal, providing a detailed picture of the close contacts between neighboring molecules.

For a Schiff base derivative of 2-methyl-3-nitroaniline, Hirshfeld surface analysis revealed that the crystal packing is dominated by O⋯H (39.0%) and H⋯H (21.3%) contacts. nih.gov Other significant interactions included C⋯H/H⋯C, C⋯C, N⋯H/H⋯N, and O⋯C/C⋯O contacts. nih.gov The analysis also generates a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. This information is crucial for understanding the forces that govern the crystal packing and, consequently, the material's physical properties.

In the case of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, another related compound, Hirshfeld analysis showed that the most significant contributions to the crystal packing arise from C⋯H/H⋯C (29.2%), H⋯H (28.6%), and F⋯H/H⋯F (25.6%) interactions. nih.gov

Other Advanced Spectroscopic and Analytical Methods

Beyond the foundational spectroscopic techniques of NMR, IR, and mass spectrometry, a deeper understanding of the structural and physicochemical properties of this compound and its derivatives can be achieved through a variety of advanced analytical methods. These techniques provide critical insights into the solid-state structure, thermal stability, and other important characteristics of these compounds. While specific data for this compound is not extensively available in public literature, analysis of its isomers and derivatives provides valuable predictive information.

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the elucidation of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties and behavior.

While a crystal structure for this compound itself is not readily found in published literature, a detailed crystallographic study has been conducted on a closely related derivative, 4-fluoro-N-methyl-N-nitroaniline . researchgate.net The analysis of this derivative offers significant insights into the likely solid-state conformation and packing of substituted fluoro-nitroanilines.

The crystal structure of 4-fluoro-N-methyl-N-nitroaniline was determined by single-crystal X-ray diffraction. researchgate.net The key crystallographic data are summarized in the interactive table below.

ParameterValue
Chemical FormulaC₇H₇FN₂O₂
Molecular Weight170.15
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)13.1126 (5)
b (Å)6.8916 (3)
c (Å)16.1831 (6)
V (ų)1462.41 (10)
Z8
Temperature (K)100
Radiation typeMo Kα
λ (Å)0.71073
Data sourced from IUCrData. researchgate.net

In the solid state, the molecule of 4-fluoro-N-methyl-N-nitroaniline exhibits a twisted conformation, with the nitramine group being significantly out of the plane of the aromatic ring. researchgate.net This twisting is a common feature in many nitroaniline derivatives and influences the electronic and packing properties of the molecule. The crystal packing is stabilized by a network of intermolecular hydrogen bonds. researchgate.net It is reasonable to infer that this compound would also exhibit significant intermolecular interactions, likely involving the amino and nitro groups, which would dictate its crystal packing arrangement.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal stability and phase behavior of materials. These methods can identify melting points, decomposition temperatures, and other thermally induced transitions.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points, glass transitions, and other thermal events. The DSC analysis of the co-crystal of caffeine (B1668208) and 4-fluoro-3-nitroaniline showed a distinct melting endotherm, indicating a sharp, well-defined melting point for the co-crystal.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is used to determine the decomposition temperature and to study the thermal stability of the compound. The TGA of the caffeine/4-fluoro-3-nitroaniline co-crystal would show the temperature at which the compound begins to decompose. For many nitroaromatic compounds, decomposition is an energetic process that is important to characterize for safe handling and processing.

Solid State Chemistry and Supramolecular Assembly of Aromatic Nitroanilines

Applications in Advanced Materials Science

Design and Synthesis of Responsive Organic Crystals Based on Analogues

No studies were found on the design and synthesis of responsive organic crystals based on 4-Fluoro-2-methyl-3-nitroaniline or its direct analogues.

There is no available research on the elastic or thermosalient properties of crystals of this compound.

Without experimental data on the crystal structure and mechanical properties of this compound, no correlation can be established.

Optoelectronic Materials Development (e.g., Aggregation-Induced Emission Properties of Derivatives)

No information exists in the surveyed literature regarding the development of optoelectronic materials, including those with aggregation-induced emission properties, derived from this compound.

Polymeric Materials Precursors

There is no evidence to suggest that this compound has been utilized as a precursor for the synthesis of polymeric materials in the context of advanced materials science.

Sensor Technologies and Chemo-sensing Materials

No research has been published on the application of this compound in the development of sensor technologies or chemo-sensing materials.

Synthetic Utility in Complex Molecule and Intermediate Synthesis

Role as a Precursor in Organic Synthesis

Substituted nitroanilines are foundational precursors in organic synthesis due to the versatile reactivity of the amino (-NH₂) and nitro (-NO₂) functional groups. The amino group serves as a nucleophile and a directing group for electrophilic aromatic substitution, while the nitro group is a strong electron-withdrawing group that can be readily transformed into other functionalities, most commonly reduced to an amine.

For an analogue like 4-Fluoro-3-nitroaniline (B182485) , the amino group can be readily acylated or can be converted into a diazonium salt, which is a gateway to numerous other functional groups. A patent describes the preparation of 4-fluoro-N-methyl-3-nitroaniline using 4-fluoro-3-nitroaniline as the raw material, with formaldehyde (B43269) as the methylating agent and sulfuric acid as the solvent. google.com This highlights a direct pathway for N-alkylation, a common step in modifying the properties of a lead compound in medicinal chemistry.

Similarly, the analogue 2-Methyl-5-nitroaniline (also known as Fast Scarlet G Base) is primarily synthesized via the nitration of o-toluidine. smolecule.comchemicalbook.com Its primary role as a precursor is in the production of azo dyes, where the amino group is diazotized and then coupled with another aromatic compound. jayfinechem.comguidechem.com

The reactivity of 4-Fluoro-2-methyl-3-nitroaniline is expected to follow these patterns. The amino group can be a handle for derivatization, while the nitro group can be reduced to create a diamine, a common precursor for heterocyclic ring systems. The fluorine and methyl groups modulate the molecule's electronic properties and steric environment, influencing regioselectivity in further reactions.

Building Block for Functional Molecules and Specialty Chemicals

The true value of precursors like this compound and its analogues lies in their role as integral building blocks for high-value functional molecules. These range from pigments and dyes to complex pharmaceuticals and agrochemicals.

Dyes and Pigments: Many substituted nitroanilines are key intermediates in the colorant industry.

4-Fluoro-3-nitroaniline is a patented precursor used in the synthesis of commercial hair dyes. chegg.comchemicalbook.comgoogle.com It can be reacted with various amines to produce a range of substituted nitro-p-phenylenediamines, which are valuable dye components. google.com

2-Methyl-5-nitroaniline is a well-known intermediate for producing a variety of azo dyes and pigments, including Pigment Red 17 and Pigment Red 22. guidechem.com Its application results in a spectrum of red, yellow, orange, and brown hues. guidechem.com

Pharmaceuticals and Bioactive Molecules: The fluorinated nitroaniline scaffold is a common feature in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug candidates.

Derivatives of 4-Fluoro-3-nitroaniline have been investigated for various therapeutic applications. hsppharma.com For instance, its azide derivative has been studied as a potential inhibitor of monoamine oxidase, an enzyme implicated in neurological disorders.

Analogues such as 2-Methyl-5-nitroaniline have derivatives that are explored for their potential in antimicrobial formulations. smolecule.com

In a broader context, substituted o-nitroanilines are used as starting materials for the synthesis of bioactive quinoxalines, a class of heterocyclic compounds with diverse pharmacological activities. utrgv.edu

The table below summarizes the roles of key structural analogues as building blocks.

Analogue CompoundCAS NumberRole as Building BlockResulting Functional Molecules
4-Fluoro-3-nitroaniline364-76-1Dye Intermediate, Pharmaceutical ScaffoldHair Dyes, Enzyme Inhibitors
2-Methyl-5-nitroaniline99-55-8Dye Intermediate, Pharmaceutical PrecursorAzo Dyes, Pigments, Antimicrobials
o-Nitroanilines (general)VariesHeterocycle PrecursorQuinoxalines, Benzimidazoles

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-fluoro-2-methyl-3-nitroaniline, and how can purity be ensured?

  • Methodology :

  • Nitration and Fluorination : Start with 2-methyl-4-fluoroaniline. Introduce the nitro group at the 3-position via controlled nitration using a mixture of nitric and sulfuric acids under low temperatures (0–5°C) to minimize byproducts like dinitro compounds .
  • Purification : Recrystallize the product using ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with melting point analysis (expected range: 90–95°C based on analogous fluoro-nitroaniline derivatives) .
  • Safety : Use inert atmosphere conditions to prevent oxidation of the amine group during synthesis.

Q. How can spectroscopic techniques resolve ambiguities in characterizing this compound?

  • Methodology :

  • NMR Analysis : Use 1H^{1}\text{H}-NMR (400 MHz, DMSO-d6) to identify aromatic proton splitting patterns. The fluorine atom induces deshielding; compare with literature shifts for 4-fluoro-3-nitroaniline (δ 7.8–8.2 ppm for H-5 and H-6) .
  • HRMS Validation : Confirm molecular weight (C7_7H7_7FN2_2O2_2; calc. 170.05) using high-resolution mass spectrometry. Discrepancies in isotopic patterns may indicate halogen impurities (e.g., residual Cl from synthesis) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methyl and 3-nitro groups influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Perform reactions with nucleophiles (e.g., hydroxide, amines) under varying temperatures. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). The electron-withdrawing nitro group activates the ring for substitution, while the methyl group may sterically hinder para positions .
  • DFT Calculations : Use density functional theory to model transition states and compare activation energies for substitution at C-4 (fluoro site) vs. C-5. Correlate with experimental product ratios .

Q. What structural insights can be gained from X-ray crystallography of this compound derivatives under thermal stress?

  • Methodology :

  • Single-Crystal XRD : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Analyze unit cell parameters (e.g., compare with α-phase of DFNA, a related compound: a = 3.927 Å, b = 21.98 Å, c = 15.32 Å) .
  • Variable-Temperature XRD : Heat crystals to 100–140°C to study phase transitions. Anisotropic thermal expansion along the b-axis (e.g., 21.98 Å → 22.30 Å in DFNA) may indicate strain from competing π-π and dipolar interactions .

Q. How can contradictions in DSC and FTIR data during thermal decomposition be resolved?

  • Methodology :

  • DSC-TGA Coupling : Perform simultaneous DSC-TGA to correlate endothermic peaks (melting at ~140°C) with mass loss (e.g., nitro group decomposition). Compare with FTIR spectral changes (disappearance of NO2_2 asymmetric stretch at 1520 cm1^{-1}) .
  • Isothermal Analysis : Hold samples at 120°C for 1 hour to isolate intermediate phases. Use in situ Raman spectroscopy to detect transient species (e.g., nitrosamine intermediates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.